3-(Chloromethyl)pyrrolidine

Descripción general

Descripción

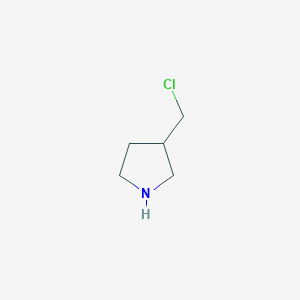

3-(Chloromethyl)pyrrolidine is a chemical compound with the molecular formula C5H10ClN . It is a derivative of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring with a chloromethyl group attached . The exact structure can be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Pyrrolidine derivatives, including this compound, can undergo various chemical reactions. These include reactions with acids, bases, and other organic compounds . The specific reactions that this compound can undergo are not detailed in the available literature.Aplicaciones Científicas De Investigación

Synthesis and Applications in Organic Chemistry

3-(Chloromethyl)pyrrolidine and related pyrrolidine compounds are significant in the field of organic chemistry, particularly in synthesis. Pyrrolidines are pivotal in producing various biologically active molecules and pharmaceuticals. Their utility extends to being effective chiral controllers in organic asymmetric transformations and as scaffolds for biological applications, including antidiabetic, anticancer, and antimicrobial activities (Zia, 2017).

Catalytic Applications

Pyrrolidines have applications in catalysis, where they are used as ligands for transition-metal catalysts. This usage is particularly important in reactions where control of stereochemistry is critical, such as in the enantioselective synthesis of complex compounds (Narayan et al., 2014).

Cycloaddition Reactions

This compound and its derivatives are used in various cycloaddition reactions, a critical method in organic synthesis. For instance, the [3+2] cycloaddition of azomethine ylides with substituted olefins is a prominent method for obtaining highly substituted pyrrolidine rings, important for synthesizing natural products and drugs (Żmigrodzka et al., 2022).

Biophysical and Biomedical Research Applications

In the realm of biophysical and biomedical research, pyrrolidine derivatives have found use as molecular probes and labels, particularly in magnetic resonance spectroscopy and imaging. For example, stable free radicals derived from pyrrolidine demonstrate high stability in biological systems and are used in various research applications (Dobrynin et al., 2021).

Sensor Development

Pyrrolidine derivatives, like this compound, are used in the development of chemical sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate has been synthesized and used as a selective chemosensor for aluminum ions (Al(3+)), demonstrating the utility of these compounds in sensor technology (Maity & Govindaraju, 2010).

Safety and Hazards

Direcciones Futuras

Pyrrolidine derivatives, including 3-(Chloromethyl)pyrrolidine, have shown promise in various areas of drug discovery due to their diverse biological and medicinal importance . Future research could focus on exploring the therapeutic potential of these compounds and developing new synthetic strategies for their preparation.

Propiedades

IUPAC Name |

3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZPKSATVTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621297 | |

| Record name | 3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876509-14-7 | |

| Record name | 3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

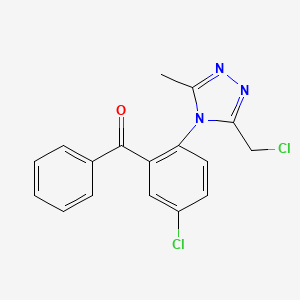

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)